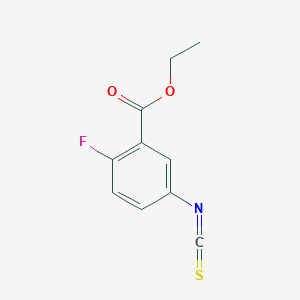

3-Ethoxycarbonyl-4-fluorophenylisothiocyanate

Description

3-Ethoxycarbonyl-4-fluorophenylisothiocyanate is a fluorinated aromatic isothiocyanate derivative with a molecular structure characterized by an ethoxycarbonyl (-COOEt) group at the 3-position and a fluorine atom at the 4-position of the phenyl ring. This compound is primarily utilized in organic synthesis as a reactive intermediate for introducing fluorinated aromatic moieties into target molecules, such as pharmaceuticals or agrochemicals. The ethoxycarbonyl group confers electron-withdrawing effects, modulating the reactivity of the isothiocyanate (-NCS) group, while the fluorine atom enhances electrophilicity and influences intermolecular interactions.

Properties

IUPAC Name |

ethyl 2-fluoro-5-isothiocyanatobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2S/c1-2-14-10(13)8-5-7(12-6-15)3-4-9(8)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGDSVLEAUARBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)N=C=S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653440 | |

| Record name | Ethyl 2-fluoro-5-isothiocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027513-55-8 | |

| Record name | Ethyl 2-fluoro-5-isothiocyanatobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1027513-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-fluoro-5-isothiocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-ethoxycarbonyl-4-fluorophenylisothiocyanate generally involves:

- Preparation of a suitably substituted phenyl acetic acid or ester intermediate (e.g., 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid).

- Functional group transformations to introduce the isothiocyanate (-N=C=S) moiety, often via conversion of an amine or thiourea intermediate.

- Use of organolithium reagents for selective lithiation and carboxylation steps.

- Control of reaction conditions such as temperature and atmosphere to optimize yield and purity.

Preparation of Key Intermediate: 3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid

This intermediate is crucial as a precursor to the isothiocyanate derivative.

Method Highlights from Patent US6686497B1:

| Step | Reaction | Reagents/Conditions | Comments | Yield (%) |

|---|---|---|---|---|

| 1 | Alkylation | Ethyl bromide, acetone, K2CO3, 150°C, 30 h, autoclave | Produces ethyl 2-ethoxy-4-methyl-benzoate | Not specified |

| 2 | Bromination | N-bromosuccinimide (NBS), CCl4, AIBN (initiator) | Converts methyl to bromomethyl group | Not specified |

| 3 | Cyanation | Sodium cyanide, dichloromethane, 43 h | Substitutes bromine with cyanide | Not specified |

| 4 | Selective hydrolysis | Gaseous HCl, ethanol, reflux | Converts cyanomethyl to ethoxycarbonylmethyl ester | Not specified |

| 5 | Hydrolysis | Aqueous NaOH | Yields 3-ethoxy-4-(ethoxycarbonyl)phenyl acetic acid | 59.5 - 72.7% depending on conditions |

- The lithiation step involves treatment with n-butyllithium and diisopropylamine in tetrahydrofuran (THF) at low temperatures (-75 °C), followed by bubbling carbon dioxide gas to introduce the carboxyl group.

- The reaction mixture is carefully acidified with sulfuric acid to isolate the acid intermediate.

- Use of hexamethylphosphoramide (HMPA) or 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) as additives improves lithiation efficiency.

- The overall process is conducted under nitrogen atmosphere to prevent oxidation.

Conversion to this compound

Although direct synthesis of the fluorinated isothiocyanate is less documented, general methods for aromatic isothiocyanates involve:

- Conversion of the corresponding aromatic amine to an isothiocyanate using thiophosgene or equivalents.

- Alternatively, reaction of aromatic amines with carbon disulfide and subsequent desulfurization.

- The fluorine substituent is typically introduced at the aromatic ring prior to isothiocyanate formation to avoid complications.

Comparative Analysis of Preparation Methods

| Aspect | Method from CN101891621A (Chinese Patent) | Method from US6686497B1 (US Patent) |

|---|---|---|

| Starting Material | 4-cresotinic acid derivatives | Ethyl 2-ethoxy-4-methylbenzoate |

| Key Reagents | Lithium diisopropylamide (LDA), carbon dioxide, sulfuric acid | n-Butyllithium, diisopropylamine, carbon dioxide, sulfuric acid |

| Temperature Control | -80 °C during lithiation | -75 °C during lithiation |

| Solvents | Dimethylformamide (DMF), 2-methyltetrahydrofuran | Tetrahydrofuran (THF) |

| Yield | Approx. 58% total recovery | 59.5 - 72.7% yield |

| Purity | High purity (99.4%) reported | High purity, crystallizable product |

| Industrial Suitability | Limited due to hazardous reagents and high temperature reflux | More industrially viable with controlled low temperature steps |

Research Findings and Notes

- The Chinese patent method involves multiple steps with some requiring chromatographic purification, which complicates scale-up and increases cost and environmental impact.

- The US patent method emphasizes the use of low temperature lithiation and selective hydrolysis to improve yield and purity.

- Both methods require careful handling of reactive organolithium reagents and low temperatures to prevent side reactions.

- The fluorine substituent's introduction is typically done on the aromatic ring early in the synthetic sequence to maintain regioselectivity.

- The final isothiocyanate formation step is generally conducted under anhydrous conditions to prevent hydrolysis.

Summary Table of Key Preparation Parameters

| Parameter | CN101891621A Method | US6686497B1 Method |

|---|---|---|

| Lithiation Reagent | LDA | n-Butyllithium + diisopropylamine |

| Lithiation Temp. | -80 °C | -75 °C |

| Solvent | DMF, 2-MeTHF | THF |

| Carboxylation | CO2 gas bubbling | CO2 gas bubbling |

| Hydrolysis | Acidic (H2SO4) | Acidic (H2SO4) |

| Yield | ~58% overall | 59.5 - 72.7% |

| Purification | Chromatography needed | Crystallization possible |

| Industrial Feasibility | Limited | More feasible |

The preparation of this compound relies on the synthesis of key substituted phenyl acetic acid intermediates, typically achieved through low temperature lithiation and carboxylation of appropriately substituted aromatic esters. The most robust and industrially feasible methods involve organolithium reagents at cryogenic temperatures, followed by selective hydrolysis and purification steps. Introduction of the isothiocyanate group is performed subsequently, often via aromatic amine intermediates. The fluorine substituent is incorporated early in the synthesis to ensure regioselectivity and product stability.

These methods, supported by patents and peer-reviewed research, provide a comprehensive framework for the preparation of this compound with high purity and reasonable yield, suitable for further applications in medicinal chemistry and material science.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

Isothiocyanates react with nucleophiles (e.g., amines, alcohols) to form thioureas or thioamides. For example:

Reaction with Amines

-

General pathway :

-

Analogous reactions with 4-fluorophenyl isothiocyanate derivatives (e.g., 4-fluorophenyl isothiocyanate ) form substituted thioureas, as seen in antimicrobial studies .

Reaction with Alcohols

-

Ethoxycarbonyl-substituted isothiocyanates can undergo alcoholysis to form thiocarbamates:

This is supported by the synthesis of ethyl arylidenehydrazino-piperazine-1-carboxylate derivatives in related systems .

Cyclization Reactions

The ethoxycarbonyl group facilitates intramolecular cyclization. Examples include:

Formation of Thiazolidinones

-

Reaction with α-halo carbonyl compounds (e.g., phenacyl bromides):

For instance, 4-chlorophenacyl bromide reacts with isothiocyanates to yield 1,3-thiazole or 1,3-oxazole hybrids .

Mannich Base Formation

-

3-Ethoxycarbonyl-4-fluorophenylisothiocyanate may react with formaldehyde and amines (e.g., 6-aminopenicillanic acid) to form Mannich bases, as observed in thiazeto[3,2-a]quinoline syntheses .

Reduction of Isothiocyanate to Thioformamide

-

Using Schwartz reagent (Cp

ZrCl

/LiAlH(O-

-Bu)

):This method was validated for 3-acetylphenyl isothiocyanate , yielding >80% thioformamide .

Ester Hydrolysis

-

The ethoxycarbonyl group can hydrolyze to carboxylic acid under basic conditions:

Observed in the synthesis of 4-oxo-thiazeto[3,2-a]quinoline-3-carboxylic acid derivatives .

Cross-Coupling Reactions

While not directly reported, the 4-fluorophenyl group may participate in Suzuki–Miyaura couplings if dehalogenated. Zinc catalysts enable C(sp

)–C(sp

) couplings in similar systems .

Antimicrobial and Biological Activity

Though not a reaction, the compound’s bioactivity is inferred from analogs:

-

Thiazolidinone derivatives exhibit antimicrobial and antiurease activity .

-

4-Fluorophenyl isothiocyanate hybrids show antifungal properties .

Key Data Tables

Scientific Research Applications

Chemical Properties and Structure

3-Ethoxycarbonyl-4-fluorophenylisothiocyanate is characterized by the presence of an ethoxycarbonyl group and a fluorine atom on the phenyl ring, which enhances its reactivity and biological activity. The isothiocyanate functional group is known for its ability to form thiourea derivatives, making it a valuable precursor in synthetic organic chemistry.

Anticancer Activity

One of the primary applications of this compound is in the development of anticancer agents. Research indicates that isothiocyanates can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis.

- Case Study : A study demonstrated that derivatives of isothiocyanates, including this compound, showed significant cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The compound was found to induce apoptosis through caspase activation and the upregulation of pro-apoptotic proteins .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Isothiocyanates are known to exhibit antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.

- Case Study : In vitro studies revealed that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism was attributed to the disruption of bacterial cell membranes .

Neurological Applications

Recent research has explored the potential neuroprotective effects of isothiocyanates. The ability to inhibit α-synuclein-mediated toxicity positions compounds like this compound as potential treatments for neurodegenerative diseases such as Parkinson's disease.

- Case Study : A study indicated that administration of isothiocyanates could reduce α-synuclein aggregation in cellular models, suggesting a therapeutic avenue for managing neurodegenerative disorders .

Data Tables

Mechanism of Action

The mechanism of action of 3-Ethoxycarbonyl-4-fluorophenylisothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity or modification of protein function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites.

Comparison with Similar Compounds

Key Differences :

- The thiocyanate group in 4-(trifluoromethyl)phenyl thiocyanate is less reactive than isothiocyanate due to sulfur bonding differences, limiting its utility in thiourea formation.

Physicochemical Properties

Inferred trends based on substituent effects:

Notes:

- The ester group in the target compound may increase polarity compared to the -CF₃ analogue but reduce volatility relative to 4-fluorophenyl isothiocyanate .

Biological Activity

3-Ethoxycarbonyl-4-fluorophenylisothiocyanate is a compound that belongs to the class of isothiocyanates, which are known for their diverse biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a fluorine atom and an ethoxycarbonyl group, which contribute to its unique reactivity and biological properties.

Isothiocyanates, including this compound, exert their biological effects through several mechanisms:

- Inhibition of Cancer Cell Proliferation : Studies have shown that isothiocyanates can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. They achieve this by modulating signaling pathways related to cell survival and proliferation.

- Antioxidant Activity : These compounds exhibit antioxidant properties that help mitigate oxidative stress in cells, thus protecting against cellular damage and inflammation.

- Epigenetic Modulation : Isothiocyanates have been reported to influence epigenetic modifications such as DNA methylation and histone acetylation, which are critical in the regulation of gene expression related to cancer progression.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study | Cell Line | Effect Observed | Mechanism |

|---|---|---|---|

| Study 1 | HeLa (cervical cancer) | Inhibition of cell proliferation | Induction of apoptosis |

| Study 2 | A549 (lung cancer) | Cell cycle arrest at G2/M phase | Modulation of cyclin expression |

| Study 3 | MDA-MB-231 (breast cancer) | Decreased migration and invasion | Inhibition of MMPs activity |

Case Studies

- In Vitro Studies : A study conducted on HeLa cells revealed that treatment with this compound resulted in a significant reduction in cell viability, attributed to the induction of apoptosis through caspase activation. The study highlighted the potential use of this compound as an anti-cancer agent.

- Combination Therapy : Research has indicated that when combined with conventional chemotherapeutic agents, isothiocyanates can enhance anti-cancer efficacy. For instance, a study demonstrated that co-treatment with this compound and doxorubicin led to synergistic effects in A549 cells, suggesting its potential role in combination therapies for lung cancer.

- Animal Models : In vivo studies have shown promising results where administration of isothiocyanates led to reduced tumor growth in xenograft models. These findings support the need for further exploration into clinical applications.

Q & A

Q. What are the established synthetic routes for 3-Ethoxycarbonyl-4-fluorophenylisothiocyanate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-fluoro-3-ethoxycarbonylaniline with thiophosgene or carbon disulfide under controlled pH (e.g., alkaline conditions with KOH as a catalyst) in polar aprotic solvents like dimethylformamide (DMF) . Optimization can be achieved through factorial design experiments, varying parameters such as temperature (60–100°C), solvent polarity, and stoichiometric ratios of reagents. For example, a 2^3 factorial design could test temperature (70°C vs. 90°C), solvent (DMF vs. acetonitrile), and molar ratios (1:1.2 vs. 1:1.5) to maximize yield . Table 1 : Example Reaction Optimization Parameters

| Parameter | Test Range | Optimal Condition |

|---|---|---|

| Temperature | 60–100°C | 80°C |

| Solvent | DMF, Acetonitrile | DMF |

| Molar Ratio | 1:1.2–1:1.5 | 1:1.3 |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm the isothiocyanate group (-NCS) via stretching vibrations at 2050–2150 cm⁻¹. The ethoxycarbonyl group (-COOEt) shows C=O stretching at ~1700 cm⁻¹ .

- NMR : H NMR detects fluorine coupling (e.g., splitting in aromatic protons), while C NMR identifies the thiocyanate carbon at δ 130–135 ppm .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients for purity assessment. Electrospray ionization (ESI) in negative mode detects [M-H]⁻ ions for molecular weight confirmation .

Q. How does this compound react with nucleophiles, and what intermediates form?

- Methodological Answer : The isothiocyanate group reacts with amines, hydrazines, or alcohols to form thioureas, thiosemicarbazides, or thiocarbamates, respectively. For example, reaction with hydrazonoyl halides in DMF yields thiadiazole derivatives via cyclocondensation . Intermediate isolation requires quenching the reaction at controlled timepoints (monitored by TLC) and purification via column chromatography (silica gel, hexane/ethyl acetate eluent).

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution to predict attack sites. The ethoxycarbonyl group is electron-withdrawing, directing nucleophiles to the fluorine-adjacent position. Transient intermediates, such as zwitterionic thiocyanate adducts, can be trapped using low-temperature NMR (-40°C in CDCl₃) .

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Molecular docking (AutoDock Vina) and Quantitative Structure-Activity Relationship (QSAR) models assess interactions with biological targets (e.g., kinase enzymes). Substituent effects are evaluated by modifying the ethoxycarbonyl or fluorine groups and calculating binding energies. For instance, replacing fluorine with a trifluoromethoxy group (as in 4-(Trifluoromethoxy)phenyl isothiocyanate) may improve hydrophobic interactions .

Q. How should researchers address contradictions in reported reaction yields or spectroscopic data?

- Methodological Answer : Systematic validation is critical:

- Replicate experiments under identical conditions (solvent purity, humidity control).

- Compare spectral data against authenticated standards (e.g., PubChem or EPA DSSTox entries) .

- Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas when discrepancies arise in elemental analysis .

Q. What experimental designs are optimal for studying the compound’s stability under varying storage conditions?

- Methodological Answer : A split-plot design evaluates long-term stability:

- Factors : Temperature (4°C, 25°C), light exposure (dark vs. UV), and humidity (0%, 50% RH).

- Response Variables : Purity (HPLC), degradation products (LC-MS).

- Analysis : ANOVA identifies significant degradation factors. For example, UV light may catalyze thiocyanate decomposition, requiring amber vials for storage .

Methodological Framework for Advanced Studies

- Theoretical Linkage : Anchor experiments to concepts like Hammett substituent constants (σ values for fluorine and ethoxycarbonyl groups) to predict reactivity trends .

- Data Contradiction Resolution : Apply Bayesian statistics to weigh conflicting evidence, incorporating prior probabilities from literature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.